molecular formula C27H22O7 B12105432 (3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

Cat. No.: B12105432
M. Wt: 458.5 g/mol
InChI Key: OZFFEFRJEYIEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRI-O-BENZOYL-D-GLUCAL: is a significant compound in the field of organic chemistry. It is a benzyl-protected, 2,3-unsaturated glucal used as a chiral intermediate. The compound is known for its high reactivity and versatility, making it an important building block for both solution- and solid-phase synthesis of oligosaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRI-O-BENZOYL-D-GLUCAL typically involves the benzylation of D-glucal. One common method is the reaction of D-glucal with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of TRI-O-BENZOYL-D-GLUCAL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: TRI-O-BENZOYL-D-GLUCAL undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosides, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

TRI-O-BENZOYL-D-GLUCAL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycomimetics.

    Medicine: TRI-O-BENZOYL-D-GLUCAL derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of TRI-O-BENZOYL-D-GLUCAL involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s reactivity is attributed to the presence of the benzyl groups, which stabilize the intermediate species formed during the reaction. The molecular targets and pathways involved include the formation of glycosidic bonds with acceptor molecules, leading to the synthesis of complex carbohydrates and glycosides .

Comparison with Similar Compounds

Uniqueness: TRI-O-BENZOYL-D-GLUCAL is unique due to its high reactivity and versatility in forming glycosidic bonds. The benzyl protecting groups provide stability and selectivity in various chemical reactions, making it a preferred choice for synthesizing complex carbohydrates and glycosides .

Properties

IUPAC Name

(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFFEFRJEYIEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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